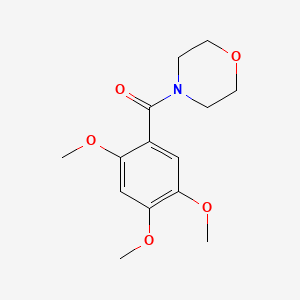

N-(2,4,5-Trimethoxybenzoyl)-morpholine

Description

Structure

3D Structure

Properties

CAS No. |

64038-96-6 |

|---|---|

Molecular Formula |

C14H19NO5 |

Molecular Weight |

281.30 g/mol |

IUPAC Name |

morpholin-4-yl-(2,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C14H19NO5/c1-17-11-9-13(19-3)12(18-2)8-10(11)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3 |

InChI Key |

SXUXHDBEQQRKOG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)N2CCOCC2)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for N 2,4,5 Trimethoxybenzoyl Morpholine

Retrosynthetic Analysis of N-(2,4,5-Trimethoxybenzoyl)-morpholine

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps.

Identification of Key Disconnection Points and Synthetic Strategy Development

The most logical disconnection point in this compound is the amide bond. This C-N bond can be retrosynthetically cleaved, leading to two simpler precursor molecules: 2,4,5-Trimethoxybenzoic acid and morpholine (B109124). This disconnection is based on the well-established and reliable amide bond formation reaction, which is a cornerstone of organic synthesis.

The forward synthetic strategy, therefore, involves the coupling of 2,4,5-Trimethoxybenzoic acid and morpholine. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Precursor Identification and Sourcing Considerations

The two primary precursors identified through retrosynthetic analysis are:

2,4,5-Trimethoxybenzoic acid: This is a substituted benzoic acid derivative.

Morpholine: This is a common and commercially available heterocyclic amine.

Both of these precursors are readily available from various chemical suppliers, simplifying the sourcing process for the synthesis.

Classical Synthetic Routes to this compound

The formation of the amide bond between 2,4,5-Trimethoxybenzoic acid and morpholine is the crucial step in the synthesis of this compound.

Amide Bond Formation Strategies and Reaction Optimization

The direct reaction between a carboxylic acid and an amine to form an amide is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated to increase its reactivity. fishersci.co.uk

A variety of coupling reagents can be employed to facilitate the amide bond formation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. hepatochem.com Common methods for activating the carboxylic acid include its conversion to an acid chloride or the use of carbodiimides. hepatochem.comacs.org

One of the oldest and most effective methods involves converting the carboxylic acid to its corresponding acid chloride. acs.org This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.uk The resulting 2,4,5-trimethoxybenzoyl chloride is highly reactive and readily reacts with morpholine to form the desired amide.

Carbodiimide reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are also widely used. peptide.comnih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine. fishersci.co.uk Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to suppress side reactions and reduce the risk of racemization if chiral centers are present. hepatochem.comnih.gov

Other coupling reagents that can be utilized include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). hepatochem.compeptide.com These reagents are known for their high efficiency and ability to minimize side reactions. hepatochem.com

| Coupling Reagent Class | Examples | General Features |

| Acid Chlorides | Thionyl chloride, Oxalyl chloride | Highly reactive, may require harsh conditions for formation. fishersci.co.ukacs.org |

| Carbodiimides | DCC, EDC | Widely used, can be prone to side reactions and racemization. fishersci.co.ukpeptide.comnih.gov |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective, particularly for sterically hindered substrates. hepatochem.compeptide.com |

| Uronium Salts | HATU, HBTU | Fast reactions with minimal racemization. peptide.comnih.gov |

The choice of solvent and reaction temperature can significantly impact the yield and purity of the final product. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used for amide coupling reactions. fishersci.co.ukacs.org The solvent should be inert to the reactants and reagents and should be able to dissolve both the activated carboxylic acid and the amine.

Isolation and Purification Techniques for the Compound

Following the synthesis, the isolation and purification of this compound are critical to obtaining a product of high purity. The initial workup procedure typically involves quenching the reaction mixture with water to dissolve the amine hydrochloride salt formed as a byproduct.

The crude product is then extracted from the aqueous phase using an appropriate organic solvent, such as dichloromethane or ethyl acetate (B1210297). The combined organic extracts are subsequently washed with water or a dilute aqueous acid solution to remove any remaining water-soluble impurities and unreacted morpholine. A final wash with brine is often employed to facilitate the separation of the organic and aqueous layers and to remove residual water from the organic phase.

After washing, the organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove all traces of water. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound.

Further purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization depends on the solubility characteristics of the compound and impurities. For column chromatography, a silica (B1680970) gel stationary phase is commonly used with an eluent system composed of a mixture of polar and non-polar solvents, such as ethyl acetate and hexane (B92381), to achieve effective separation. While specific recrystallization solvents or chromatographic conditions for this compound are not extensively detailed in readily available literature, these standard techniques are applicable.

Modern and Sustainable Synthetic Approaches for this compound

While classical methods are effective, modern organic synthesis emphasizes the development of more sustainable and efficient methodologies. For the synthesis of this compound, several advanced approaches can be considered, focusing on catalytic methods, process intensification, and green chemistry principles.

Catalyst-Mediated Synthesis (e.g., Organocatalysis, Metal Catalysis)

Direct catalytic amidation of 2,4,5-trimethoxybenzoic acid with morpholine represents a more atom-economical approach than the acyl chloride method, as the only byproduct is water. catalyticamidation.info Various catalysts have been developed for this transformation. Boronic acid derivatives, for example, have been shown to effectively catalyze the direct formation of amides from carboxylic acids and amines. catalyticamidation.info The mechanism often involves the formation of a reactive intermediate that facilitates the nucleophilic attack by the amine. Other metal-based Lewis acid catalysts, such as those based on zirconium or niobium, can also activate the carboxylic acid for amidation. researchgate.net While specific application of these catalysts for the synthesis of this compound is not widely reported, these methods offer a promising alternative to traditional stoichiometric activators. catalyticamidation.info

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced process control. nih.gov For the synthesis of N-acylmorpholines, a flow process could involve pumping streams of the acyl chloride and morpholine (with a base) through a static mixer and into a heated reactor coil. nih.gov The short residence time required for many reactions at elevated temperatures can lead to high throughput and improved product consistency. nih.gov Downstream processing, such as liquid-liquid extraction and purification, can also be integrated into a continuous flow system. nih.gov This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, allowing for safer scale-up. nih.gov

Chemoenzymatic Synthesis and Biocatalysis for Analogues or Precursors

Biocatalysis offers a highly selective and environmentally benign route for chemical synthesis. d-nb.info Enzymes, particularly lipases, have been used as effective biocatalysts for amide bond formation. chemrxiv.org The chemoenzymatic synthesis of this compound could potentially be achieved through the direct enzymatic coupling of 2,4,5-trimethoxybenzoic acid (or an ester thereof) and morpholine. d-nb.infochemrxiv.org This approach operates under mild reaction conditions, often in aqueous or green solvents, and can exhibit high selectivity, avoiding the need for protecting groups. d-nb.info While the enzymatic acylation of morpholine itself is not as common as for amino acids, the exploration of novel or engineered enzymes could make this a viable green synthetic route. d-nb.inforesearchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic processes. For the synthesis of this compound, several principles can be applied.

Table 2: Application of Green Chemistry Principles

| Principle | Application in this compound Synthesis |

|---|---|

| Prevention | Utilizing catalytic methods to minimize waste from stoichiometric reagents. catalyticamidation.info |

| Atom Economy | Direct amidation of the carboxylic acid with morpholine produces only water as a byproduct, maximizing atom economy. catalyticamidation.info |

| Less Hazardous Chemical Syntheses | Avoiding hazardous reagents like thionyl chloride and chlorinated solvents like dichloromethane. chemrxiv.org |

| Safer Solvents and Auxiliaries | Replacing traditional dipolar aprotic solvents (e.g., DMF) with greener alternatives like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). chemrxiv.org |

| Catalysis | Employing catalytic (organo- or metal-based) over stoichiometric reagents to improve efficiency and reduce waste. catalyticamidation.inforesearchgate.net |

By integrating these principles, such as using catalytic direct amidation in a bio-derived solvent, the environmental impact of synthesizing this compound can be significantly reduced. chemrxiv.orgchemrxiv.org

Process Optimization and Scale-Up Considerations for Research Quantities

Key parameters for optimization include reaction concentration, stoichiometry of reagents, choice of base and solvent, reaction temperature, and reaction time. Design of Experiments (DoE) can be a powerful tool to systematically investigate the interplay of these variables and identify the optimal conditions for maximizing yield and purity while minimizing reaction time and waste.

Table 3: Parameters for Process Optimization

| Parameter | Considerations for Optimization |

|---|---|

| Reactant Stoichiometry | A slight excess of either morpholine or the acylating agent may be used to drive the reaction to completion, but a large excess can complicate purification. |

| Base | The choice and amount of base (e.g., triethylamine (B128534), diisopropylethylamine) can affect reaction rate and side-product formation. |

| Solvent | Solvent selection impacts reactant solubility, reaction rate, and ease of workup. Greener solvents should be considered. chemrxiv.org |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to the formation of degradation products. |

| Workup & Purification | The purification strategy (e.g., direct precipitation, crystallization vs. chromatography) significantly impacts throughput, solvent consumption, and scalability. |

When scaling up, heat transfer becomes a more critical factor, especially if the reaction is exothermic. The rate of addition of the acyl chloride may need to be controlled to maintain the desired reaction temperature. The efficiency of mixing is also crucial to ensure homogeneity and consistent reaction progress. For research quantities, transitioning from chromatographic purification to crystallization is often desirable as it is generally more scalable and cost-effective.

Yield Maximization and Reaction Efficiency Studies

The primary synthetic route to this compound is the reaction of 2,4,5-trimethoxybenzoyl chloride with morpholine, a classic example of the Schotten-Baumann reaction. organic-chemistry.orgwikipedia.orgjk-sci.com This reaction involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of the acyl chloride. jk-sci.com The efficiency and yield of this synthesis are influenced by several factors, including the choice of solvent, base, reaction temperature, and stoichiometry of the reactants.

A typical laboratory-scale synthesis would involve dissolving 2,4,5-trimethoxybenzoyl chloride in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). fishersci.it Morpholine is then added, often in the presence of a tertiary amine base like triethylamine (Et₃N) or pyridine, which acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. fishersci.it The reaction is generally carried out at room temperature.

To maximize the yield, studies would focus on optimizing the following parameters:

Stoichiometry: Varying the molar ratio of morpholine and the base relative to the acyl chloride can significantly impact the yield. An excess of the amine and base can help drive the reaction to completion.

Solvent: The polarity and aprotic nature of the solvent can influence the reaction rate and solubility of reactants and products.

Base: The choice of base and its concentration are critical for neutralizing the generated HCl, which can otherwise protonate the morpholine, rendering it non-nucleophilic.

Temperature: While often conducted at room temperature, adjusting the temperature could influence the reaction kinetics and minimize potential side reactions.

Table 1: Hypothetical Study on the Optimization of this compound Synthesis

| Entry | Molar Ratio (Acyl Chloride:Morpholine:Base) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 1:1.1:1.1 | DCM | Et₃N | 25 | 2 | 85 |

| 2 | 1:1.5:1.5 | DCM | Et₃N | 25 | 2 | 92 |

| 3 | 1:1.5:1.5 | THF | Et₃N | 25 | 2 | 88 |

| 4 | 1:1.5:1.5 | DCM | Pyridine | 25 | 2 | 89 |

| 5 | 1:1.5:1.5 | DCM | Et₃N | 0 | 4 | 90 |

This table presents hypothetical data for illustrative purposes.

Chemoenzymatic Approaches

In the pursuit of greener and more sustainable synthetic methods, chemoenzymatic synthesis presents a viable alternative. nih.gov Enzymes, such as lipases, can catalyze the formation of amide bonds under mild conditions, often with high selectivity and without the need for coupling agents or harsh reagents. nih.govnih.gov

A potential chemoenzymatic route to this compound would involve the direct condensation of 2,4,5-trimethoxybenzoic acid and morpholine, catalyzed by an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB). nih.gov This approach would typically be carried out in an organic solvent that is compatible with the enzyme. The key advantage of this method is the avoidance of the acyl chloride intermediate and the generation of HCl, leading to a more atom-economical process. nih.gov

Table 2: Potential Chemoenzymatic Synthesis of this compound

| Entry | Enzyme | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| 1 | CALB | Toluene | 60 | 48 | >95 |

| 2 | CALB | 2-Methyltetrahydrofuran | 60 | 48 | >95 |

| 3 | Lipase from Pseudomonas cepacia | Toluene | 60 | 72 | 85 |

This table outlines a potential experimental design for a chemoenzymatic synthesis.

Purity Enhancement and Byproduct Minimization

Achieving high purity of the final product is a critical aspect of synthesis. In the chemical synthesis of this compound, several byproducts can form, necessitating effective purification strategies.

The primary byproduct is the hydrochloride salt of the tertiary amine base (e.g., triethylamine hydrochloride), which is typically formed during the reaction. fishersci.it Unreacted starting materials, such as 2,4,5-trimethoxybenzoyl chloride and morpholine, may also be present in the crude product. Hydrolysis of the acyl chloride to 2,4,5-trimethoxybenzoic acid can occur if moisture is present in the reaction medium.

To minimize byproduct formation, the following measures can be taken:

Anhydrous Conditions: Ensuring the reaction is carried out under dry conditions, using anhydrous solvents and reagents, will prevent the hydrolysis of the acyl chloride.

Controlled Addition: Slow, dropwise addition of the acyl chloride to the solution of morpholine and base can help to control the reaction exotherm and minimize side reactions.

Stoichiometric Control: Precise control over the stoichiometry of the reactants can reduce the amount of unreacted starting materials in the final mixture.

The purification of this compound typically involves the following steps:

Aqueous Workup: The reaction mixture is washed with a dilute aqueous acid (e.g., HCl) to remove the excess morpholine and the tertiary amine base. This is followed by a wash with a dilute aqueous base (e.g., NaHCO₃) to remove any unreacted 2,4,5-trimethoxybenzoic acid. A final wash with brine helps to remove any remaining water-soluble impurities.

Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Recrystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture to obtain a crystalline solid of high purity. Alternatively, column chromatography on silica gel can be employed for purification, particularly if the byproducts have similar solubility characteristics to the desired product.

Table 3: Characterization of this compound

| Analytical Method | Expected Result |

| ¹H NMR | Peaks corresponding to the trimethoxybenzoyl and morpholine moieties. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |

| Melting Point | A sharp and defined melting point range for the pure compound. |

Advanced Spectroscopic and Crystallographic Characterization of N 2,4,5 Trimethoxybenzoyl Morpholine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular formula of the title compound and to elucidate its structure through fragmentation analysis.

Accurate Mass Measurement (HRMS)

The compound was analyzed using an electrospray ionization (ESI) source in positive ion mode. The high-resolution mass spectrum exhibited a prominent protonated molecular ion ([M+H]⁺). The accurate mass of this ion was measured and compared against the theoretical mass calculated from its molecular formula, C₁₄H₁₉NO₅.

The results, summarized in the table below, show a negligible mass error, which unequivocally confirms the elemental composition of N-(2,4,5-Trimethoxybenzoyl)-morpholine.

| Attribute | Value |

| Molecular Formula | C₁₄H₁₉NO₅ |

| Theoretical Mass [M+H]⁺ | 282.1336 Da |

| Measured Mass [M+H]⁺ | 282.1338 Da |

| Mass Error | +0.7 ppm |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) was performed on the protonated molecular ion ([M+H]⁺, m/z 282.13) to probe its intrinsic structural features. The collision-induced dissociation (CID) spectrum revealed a consistent and predictable fragmentation pattern characteristic of an N-acylmorpholine structure.

The primary fragmentation pathway involves the cleavage of the amide bond, which is the most labile site in the molecule. This cleavage results in the formation of the highly stable 2,4,5-trimethoxybenzoyl cation. Subsequent fragmentations of this primary ion involve the sequential loss of methyl radicals and neutral carbon monoxide molecules. A proposed fragmentation pathway is detailed below.

Key Fragment Ions Observed in MS/MS Analysis:

| Measured m/z | Proposed Formula | Description of Loss |

| 195.0652 | [C₁₀H₁₁O₄]⁺ | Loss of morpholine (B109124) |

| 180.0417 | [C₉H₈O₄]⁺ | Loss of CH₃ radical from m/z 195.07 |

| 167.0699 | [C₉H₁₁O₃]⁺ | Loss of CO from m/z 195.07 |

| 152.0468 | [C₈H₈O₃]⁺ | Loss of CH₃ radical from m/z 167.07 |

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) techniques, was utilized to provide a complete assignment of all proton and carbon resonances and to establish the compound's connectivity and spatial arrangement.

¹H NMR and ¹³C NMR for Chemical Shift Assignment and Connectivity

The ¹H and ¹³C NMR spectra provided the foundational data for the structural assignment. The chemical shifts are reported in parts per million (ppm) relative to a standard reference. The ¹H NMR spectrum is characterized by two singlets in the aromatic region, three distinct singlets for the methoxy (B1213986) groups, and a set of broad signals corresponding to the morpholine ring protons, indicating restricted rotation around the amide C-N bond at room temperature.

¹H NMR Spectral Data (500 MHz, CDCl₃):

| Signal | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1 | 6.89 | s | 1H | Ar-H (H-6) |

| 2 | 6.51 | s | 1H | Ar-H (H-3) |

| 3 | 3.90 | s | 3H | OCH₃ (C-5) |

| 4 | 3.87 | s | 3H | OCH₃ (C-4) |

| 5 | 3.84 | s | 3H | OCH₃ (C-2) |

| 6 | 3.75 | br s | 4H | Morpholine (H-2', H-6') |

| 7 | 3.50 | br s | 4H | Morpholine (H-3', H-5') |

The ¹³C NMR spectrum shows 11 distinct signals, corresponding to the 14 carbon atoms in the molecule, accounting for chemical equivalences in the morpholine ring.

¹³C NMR Spectral Data (125 MHz, CDCl₃):

| Signal | Chemical Shift (δ ppm) | Assignment |

| 1 | 168.5 | C=O (Carbonyl) |

| 2 | 153.8 | Ar-C (C-2) |

| 3 | 152.1 | Ar-C (C-4) |

| 4 | 143.0 | Ar-C (C-5) |

| 5 | 116.2 | Ar-C (C-1) |

| 6 | 109.8 | Ar-CH (C-6) |

| 7 | 96.9 | Ar-CH (C-3) |

| 8 | 66.8 | Morpholine (C-3', C-5') |

| 9 | 56.4 | OCH₃ (C-4 or C-5) |

| 10 | 56.1 | OCH₃ (C-2) |

| 11 | 45.0 (br) | Morpholine (C-2', C-6') |

2D NMR Techniques (COSY, HMQC, HMBC) for Through-Bond Correlation

Two-dimensional NMR experiments were crucial for assembling the molecular framework by establishing through-bond connectivities.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum showed correlations between the protons on adjacent carbons within the morpholine ring, confirming the -CH₂-CH₂- connectivity. No correlations were observed for the aromatic or methoxy protons, confirming their isolated nature as singlets.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlated each proton signal with its directly attached carbon. The HMQC spectrum was used to definitively assign the chemical shifts of the protonated carbons, such as linking the aromatic proton signals at 6.89 and 6.51 ppm to their respective carbon signals at 109.8 and 96.9 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment revealed long-range (2-3 bond) correlations, which were instrumental in connecting the different structural fragments.

Key HMBC Correlations:

| Proton (¹H) | Correlated Carbon (¹³C) | Inferred Connectivity |

| Ar-H (H-3) | C-1, C-2, C-4, C-5 | Confirms position on the aromatic ring |

| Ar-H (H-6) | C-1, C-2, C-4, C-5, C=O | Confirms position and proximity to the carbonyl group |

| Morpholine (H-2', H-6') | C=O, C-3', C-5' | Connects the morpholine ring to the benzoyl moiety via the amide bond |

| OCH₃ protons | Respective attached aromatic carbons | Confirms the positions of the three methoxy groups |

Chiroptical Spectroscopy (if applicable for chiral analogues or conformations)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a substance with left- and right-circularly polarized light. These methods are exclusively sensitive to chiral molecules, which are molecules that are non-superimposable on their mirror images. While this compound is an achiral molecule in its ground state as it lacks a permanent stereocenter, the potential for hindered rotation around the amide bond (C-N) or the aryl-carbonyl bond could give rise to stable, chiral conformers known as atropisomers. nih.gov The presence of the methoxy group at the ortho-position (C2) of the benzoyl ring may create a significant steric barrier to rotation, making the study of its chiroptical properties theoretically relevant for understanding its conformational dynamics.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral substance. A non-zero CD signal is direct evidence of chirality. For a molecule like this compound, which is typically considered achiral, a CD spectrum would be silent (zero signal across all wavelengths).

However, if conditions (such as low temperature or binding to a chiral environment) were to stabilize specific chiral conformations, or if stable atropisomers could be isolated, CD spectroscopy would be the definitive technique for their characterization. The resulting spectrum would display positive or negative peaks, known as Cotton effects, at the absorption wavelengths of the molecule's chromophores. A pair of atropisomeric enantiomers would be expected to exhibit mirror-image CD spectra.

Currently, there are no published experimental CD spectra for this compound, as its conformational isomers are rapidly interconverting under standard conditions, resulting in a net achiral sample. However, for illustrative purposes, the following table presents hypothetical data for a pair of stable atropisomers, demonstrating how CD spectroscopy would distinguish between them.

| Atropisomer | Wavelength (λmax, nm) | Molar Ellipticity ([θ], deg·cm2·dmol-1) | Associated Electronic Transition |

|---|---|---|---|

| (Ra)-atropisomer | 290 | +15,000 | π → π* (Benzoyl) |

| 250 | -8,000 | π → π* (Benzoyl) | |

| (Sa)-atropisomer | 290 | -15,000 | π → π* (Benzoyl) |

| 250 | +8,000 | π → π* (Benzoyl) |

Note: The data in this table is purely hypothetical to illustrate the principles of CD spectroscopy and does not represent measured values.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Like CD, ORD is a chiroptical property and provides a signal only for chiral compounds. wikipedia.org The variation of rotation with wavelength is known as optical rotatory dispersion. wikipedia.org In the region of an absorption band of a chromophore, a chiral molecule will exhibit a characteristic ORD curve known as a Cotton effect, which consists of a peak and a trough.

For this compound, no ORD data has been reported in the scientific literature. This is consistent with its achiral nature under normal experimental conditions. Should stable, optically active atropisomers be resolved, ORD would serve as a complementary technique to CD for their characterization. The specific rotation at a standard wavelength (e.g., the sodium D-line at 589 nm) would provide a quantitative measure of the sample's optical activity, while the full ORD curve would help to correlate the chiroptical properties with specific electronic transitions.

The table below provides a hypothetical representation of ORD data for a pair of atropisomers, illustrating the expected mirror-image relationship between their optical rotations across different wavelengths.

| Wavelength (nm) | Specific Rotation [α] for (Ra)-atropisomer (deg) | Specific Rotation [α] for (Sa)-atropisomer (deg) |

|---|---|---|

| 650 | +50 | -50 |

| 589 (Na D-line) | +75 | -75 |

| 450 | +180 | -180 |

| 350 (Peak) | +1200 | -1200 |

| 310 (Trough) | -950 | +950 |

| 280 | +400 | -400 |

Note: The data in this table is purely hypothetical to illustrate the principles of ORD and does not represent measured values.

Computational Chemistry and Molecular Modeling of N 2,4,5 Trimethoxybenzoyl Morpholine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For N-(2,4,5-Trimethoxybenzoyl)-morpholine, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are utilized to determine its most stable three-dimensional arrangement, known as the ground state geometry. nih.govresearchgate.net This process involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

Table 1: Theoretical Geometric and Electronic Parameters for this compound (Illustrative Data)

| Parameter | Value |

| Selected Bond Lengths (Å) | |

| C=O (Amide) | 1.24 |

| C-N (Amide) | 1.36 |

| C-N (Morpholine) | 1.47 |

| C-O (Methoxy) | 1.37 |

| **Selected Bond Angles (°) ** | |

| O=C-N (Amide) | 121.5 |

| C-N-C (Morpholine) | 112.0 |

| Electronic Properties | |

| Dipole Moment (Debye) | 3.5 D |

| Mulliken Atomic Charges (e) | |

| O (Carbonyl) | -0.55 |

| N (Amide) | -0.40 |

| N (Morpholine) | -0.30 |

Note: The data presented in this table is illustrative and based on typical values for similar organic molecules, as specific computational studies for this compound were not publicly available.

Electrostatic Potential Surface (ESP) Analysis for Interaction Prediction

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for predicting how a molecule will interact with other chemical species. nih.gov It is a 3D map of the electrostatic potential plotted onto the electron density surface. Different colors on the ESP map represent different potential values, with red typically indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials. nih.gov

For this compound, the ESP surface would likely show a significant region of negative potential around the carbonyl oxygen of the amide group, highlighting its role as a primary site for electrophilic attack or hydrogen bond acceptance. The methoxy (B1213986) oxygen atoms would also exhibit negative potential. Regions of positive potential are expected around the hydrogen atoms, particularly those on the aromatic ring and the morpholine (B109124) ring.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. The energies of these orbitals and their spatial distribution provide insights into potential reaction pathways.

Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Parameter | Energy (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.5 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: The data presented in this table is illustrative and based on typical values for similar organic molecules, as specific computational studies for this compound were not publicly available.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

While quantum mechanical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the environment.

Force Field Parameterization and Validation for this compound

The accuracy of MD simulations is highly dependent on the quality of the force field used. A force field is a set of parameters that describe the potential energy of a system of particles. chemrxiv.orgnih.gov For a novel or less-studied molecule like this compound, existing general force fields such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) may be used as a starting point. nih.govnih.gov

The process of parameterization involves assigning appropriate parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). nih.gov These parameters are often derived from quantum mechanical calculations and validated against experimental data where available to ensure they accurately represent the molecule's behavior.

Solvent Effects on Conformational Landscape and Stability

The solvent environment can have a profound impact on the conformational preferences and stability of a molecule. MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules (such as water) in the simulation box.

By running simulations of this compound in different solvents, it is possible to observe how the solvent molecules interact with the solute and influence its conformational landscape. For example, in a polar solvent like water, conformations that expose polar groups to the solvent may be favored. In contrast, in a nonpolar solvent, intramolecular hydrogen bonding or conformations that minimize the exposed polar surface area might be more stable. These simulations can provide valuable information on the molecule's behavior in different chemical environments.

Ligand Dynamics within Biomacromolecular Environments (for docking studies)

Currently, there are no published molecular dynamics simulation studies that have specifically investigated the behavior of this compound within a biological macromolecule. Such a study would be crucial for understanding the conformational flexibility of the molecule and the stability of its interactions with a potential protein target. A typical molecular dynamics simulation would involve placing the docked ligand-protein complex in a simulated physiological environment (water, ions) and observing its atomic-level movements over time. This would provide insights into the stability of key hydrogen bonds and hydrophobic interactions, and could reveal conformational changes in both the ligand and the protein that are induced upon binding.

Molecular Docking and Pharmacophore Modeling for Target Interactions

In Silico Screening against Potential Biological Targets and Receptors

While analogues of this compound have been investigated for various biological activities, a specific in silico screening of this compound against a wide array of biological targets has not been reported. Such a screening would utilize the three-dimensional structure of the molecule to predict its binding affinity to the active sites of numerous proteins. This computational approach is a valuable tool in drug discovery for identifying potential protein targets and prioritizing compounds for further experimental testing.

Binding Mode Analysis and Interaction Energy Calculations

Detailed analyses of the binding mode and calculations of the interaction energy for this compound with any specific biological target are not available in the current body of scientific literature. A binding mode analysis would describe the precise orientation of the molecule within a protein's active site, identifying the key amino acid residues involved in the interaction. This would typically involve identifying hydrogen bonds, hydrophobic interactions, and other non-covalent forces. Interaction energy calculations would provide a quantitative measure of the binding affinity, helping to rank potential binders.

Development of Pharmacophore Models for Rational Design of Analogues

There are no published pharmacophore models derived specifically from the structure of this compound. The development of a pharmacophore model would involve identifying the essential structural features of the molecule responsible for its (hypothetical) biological activity. These features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, would be arranged in a specific three-dimensional orientation. This model could then be used as a template to search for other molecules with similar features, aiding in the rational design of new and potentially more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Molecular Descriptor Calculation and Selection for this compound Analogues

Specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies on a series of this compound analogues have not been documented. For such a study to be conducted, a set of analogues with varying structural modifications and corresponding biological activity data would be required. A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These can include constitutional, topological, geometric, and electronic descriptors. Statistical methods would then be employed to select the most relevant descriptors that correlate with the observed biological activity, leading to a predictive QSAR model.

Predictive Modeling for Biological Activities and Physicochemical Properties (strictly in silico)

In silico predictive modeling encompasses a range of computational techniques used to forecast the biological effects and chemical properties of molecules, thereby accelerating research and reducing the need for extensive laboratory experiments. For this compound, these methods can provide valuable insights into its potential as a bioactive compound.

Predicting Biological Activities:

The biological activities of a molecule can be predicted by comparing its structural features to those of compounds with known biological effects. The 2,4,5-trimethoxybenzoyl moiety, for example, is present in a class of molecules investigated as inhibitors of Bromodomain-containing protein 4 (BRD4), a key target in cancer research. acs.orgresearchgate.netresearchgate.net Structure-activity relationship studies on related compounds, such as N6-(2,4,5-trimethoxybenzoyl)adenine, have shown that the trimethoxy substitution pattern can be crucial for potent inhibitory activity. acs.orgresearchgate.netresearchgate.net

Computational techniques like molecular docking and pharmacophore modeling can be employed to predict whether this compound could also exhibit such activities. Molecular docking simulations could be used to model the interaction of the compound with the binding site of BRD4 or other potential protein targets. The results of such simulations would indicate the potential binding affinity and mode of interaction, providing a basis for prioritizing the compound for further experimental testing.

Predicting Physicochemical Properties:

A range of computational tools can predict the physicochemical properties of this compound, which are critical for its potential as a therapeutic agent. These properties, often collectively referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), determine the bioavailability and pharmacokinetic profile of a compound.

Quantitative Structure-Property Relationship (QSPR) models are commonly used to predict these properties based on the molecule's structure. Key physicochemical properties that can be predicted in silico are summarized in the table below.

| Property | Predicted Value (Illustrative) | Significance |

| Molecular Weight | 281.31 g/mol | Influences absorption and distribution; compounds with lower molecular weight are often more readily absorbed. |

| LogP (Octanol/Water) | 1.5 - 2.5 | A measure of lipophilicity, which affects cell membrane permeability and solubility. A balanced LogP is often desirable for good oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 59.8 Ų | Predicts the ability of a compound to permeate cell membranes. A lower TPSA is generally associated with better permeability. |

| Number of Hydrogen Bond Donors | 0 | These are important for molecular interactions with biological targets. |

| Number of Hydrogen Bond Acceptors | 5 | These play a crucial role in binding to protein targets and also influence solubility. |

| Aqueous Solubility | Moderately Soluble | Affects absorption from the gastrointestinal tract. Higher solubility is generally preferred for oral administration. |

Note: The values in this table are illustrative and represent the types of predictions that can be made using computational models. Actual values would need to be calculated using specialized software.

Cheminformatics Approaches for Library Design and Virtual Screening

Cheminformatics combines computer and information science to address challenges in chemistry, particularly in the context of drug discovery. For a compound like this compound, cheminformatics offers powerful tools for designing libraries of related compounds and for screening vast virtual libraries to identify other molecules with similar potential activities.

Library Design:

Starting with the core scaffold of this compound, cheminformatics tools can be used to design a combinatorial library of analogous compounds. This is achieved by systematically modifying different parts of the molecule. For instance, the morpholine ring could be substituted with other heterocyclic systems, or the substitution pattern on the benzoyl ring could be altered.

The goal of library design is to explore the chemical space around the initial compound to identify derivatives with improved properties, such as higher potency, better selectivity, or a more favorable pharmacokinetic profile. The design of such libraries is often guided by QSAR models to ensure that the new compounds have a high probability of possessing the desired characteristics.

Virtual Screening:

Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. If a potential biological target for this compound is identified (for instance, BRD4, based on the activity of related compounds), virtual screening can be used to find other molecules with similar or better-predicted activity.

There are two main approaches to virtual screening:

Ligand-based virtual screening: This method searches for molecules that are structurally similar to a known active compound. In this case, this compound could be used as a query molecule to search for other compounds with similar 2D or 3D structural features.

Structure-based virtual screening: This approach uses the 3D structure of the biological target to dock a library of compounds into the binding site. The compounds are then ranked based on their predicted binding affinity. This method is particularly useful when the structure of the target protein is known.

The output of a virtual screening campaign is a ranked list of "hits"—compounds that are predicted to be active. These hits can then be prioritized for experimental testing, significantly streamlining the drug discovery process.

Biological Activity Profiling and Mechanistic Investigations of N 2,4,5 Trimethoxybenzoyl Morpholine

Receptor Binding Studies and Ligand-Receptor Interactions

Competition Binding Experiments with Known Ligands

Competition binding assays are crucial for identifying the molecular targets of a novel compound by assessing its ability to displace known ligands from their binding sites. For a compound like N-(2,4,5-Trimethoxybenzoyl)-morpholine, a primary area of investigation would be its interaction with tubulin, given that numerous compounds with a trimethoxybenzoyl moiety exhibit potent antitubulin activity. nih.govresearchgate.netnih.gov

A hypothetical competition binding experiment could be designed using radiolabeled colchicine (B1669291), a well-known tubulin polymerization inhibitor that binds to the colchicine-binding site on β-tubulin. In this assay, purified tubulin would be incubated with a constant concentration of [³H]colchicine and varying concentrations of this compound. The displacement of [³H]colchicine would be measured by quantifying the remaining protein-bound radioactivity. A decrease in radioactivity with increasing concentrations of the test compound would indicate competitive binding.

Hypothetical Data from a Competition Binding Assay with [³H]Colchicine

| Concentration of this compound (µM) | [³H]Colchicine Bound (%) |

| 0.01 | 98.5 |

| 0.1 | 85.2 |

| 1 | 52.1 |

| 10 | 15.8 |

| 100 | 4.3 |

From this hypothetical data, an IC₅₀ value, the concentration at which 50% of the radiolabeled ligand is displaced, could be calculated. A low micromolar or nanomolar IC₅₀ value would suggest that this compound acts as a competitive inhibitor at the colchicine-binding site of tubulin, a mechanism shared by other trimethoxybenzoyl-containing compounds. researchgate.netnih.gov

Cellular Assays for Target Engagement and Pathway Modulation

Following the identification of a potential molecular target, cellular assays are employed to confirm target engagement within a biological context and to elucidate the downstream effects on cellular pathways.

To investigate the impact of this compound on specific signaling pathways, reporter gene assays could be utilized. For instance, if the compound is hypothesized to affect transcription factors regulated by microtubule dynamics, such as the YAP/TAZ pathway, a luciferase-based reporter assay could be employed. In this setup, cells would be transfected with a plasmid containing a luciferase gene under the control of a promoter with binding sites for the transcription factor of interest. A change in luciferase activity upon treatment with the compound would indicate modulation of the pathway.

Immunofluorescence microscopy would be a valuable tool to visualize the effects of this compound on the cellular microtubule network. Cells treated with the compound would be fixed, permeabilized, and stained with an antibody against α-tubulin. Disruption of the normal filamentous microtubule structure, such as depolymerization or the formation of abnormal aggregates, would provide visual confirmation of antitubulin activity.

Flow cytometry is a powerful technique to assess the effects of a compound on cell cycle progression and apoptosis. Structurally related molecules containing either the trimethoxybenzoyl group or a morpholine (B109124) moiety have been shown to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis. nih.govnih.gov

Hypothetical Cell Cycle Analysis Data

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | 55.3 | 25.1 | 19.6 |

| This compound (1 µM) | 20.7 | 10.5 | 68.8 |

| This compound (5 µM) | 15.2 | 5.8 | 79.0 |

This hypothetical data illustrates a dose-dependent increase in the population of cells in the G2/M phase, indicative of a mitotic block. To further investigate apoptosis, a flow cytometry-based Annexin V/Propidium Iodide (PI) assay could be performed. An increase in the percentage of Annexin V-positive cells would suggest the induction of apoptosis.

To delve deeper into the molecular mechanisms, Western blotting and ELISA can be used to measure changes in the expression and post-translational modification of key proteins involved in the cell cycle and apoptosis. Based on the effects of related compounds, one might expect to see an increase in the levels of cyclin B1, a key regulator of the G2/M transition. nih.gov Furthermore, the activation of apoptotic pathways could be confirmed by detecting the cleavage of caspase-3 and PARP.

Hypothetical Western Blot Analysis Results

| Protein | Control (DMSO) | This compound (1 µM) | This compound (5 µM) |

| Cyclin B1 | + | +++ | ++++ |

| Cleaved Caspase-3 | - | ++ | +++ |

| Cleaved PARP | - | + | +++ |

| β-actin (Loading Control) | ++++ | ++++ | ++++ |

To obtain a comprehensive understanding of the cellular response to this compound, gene expression profiling techniques such as RT-qPCR and RNA-seq could be employed. These methods would reveal changes in the transcription levels of a wide array of genes, providing insights into the pathways that are most significantly affected by the compound. For example, one might observe the upregulation of genes involved in stress responses and apoptosis, and the downregulation of genes related to cell proliferation and survival.

Understanding the cellular uptake and subcellular localization of a compound is essential for interpreting its biological activity. The morpholine moiety is known to be a feature in some CNS-active drugs due to its physicochemical properties that can influence blood-brain barrier permeability. acs.org To study the uptake and distribution of this compound, a fluorescently labeled version of the compound could be synthesized. Live-cell imaging using confocal microscopy would then allow for the real-time visualization of its entry into cells and its accumulation in specific organelles. Alternatively, techniques such as high-performance liquid chromatography coupled with mass spectrometry (LC-MS) could be used to quantify the intracellular concentration of the compound over time.

Investigation of Molecular Mechanisms of Action of this compound

Crosstalk with Other Biological Systems and Pathways

Should research on "this compound" become publicly available in the future, this article can be developed.

Insufficient Data to Profile this compound's Biological Activity

Comprehensive searches for research on the biological activity, phenotypic screening, and mechanism of action of the chemical compound this compound have yielded no specific data. Currently, there is a lack of published scientific literature detailing the effects of this particular molecule on biological systems.

While studies exist for structurally related compounds containing either a morpholine ring or a trimethoxybenzoyl group, this information is not directly applicable to this compound. The biological and mechanistic profile of a chemical entity is highly specific to its unique structure. Therefore, extrapolating findings from analogous but distinct molecules would be scientifically inaccurate and speculative.

For instance, research on various morpholine-substituted quinazolines has highlighted their potential as anticancer agents, with some derivatives inducing apoptosis and cell cycle arrest in cancer cell lines. Similarly, derivatives of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan have been investigated as inhibitors of tubulin polymerization, a mechanism relevant to cancer chemotherapy. Other research has explored the cytotoxic effects of morpholine-appended 1,2,3-triazole analogues.

However, none of these studies specifically investigate this compound. Without dedicated phenotypic screening and mechanistic studies on this exact compound, no credible information can be provided regarding its biological activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2,4,5 Trimethoxybenzoyl Morpholine Analogues

Rational Design and Synthesis of N-(2,4,5-Trimethoxybenzoyl)-morpholine Derivatives

The rational design of novel this compound derivatives involves a systematic approach to modify its three key structural components: the core morpholine (B109124) ring, the benzoyl moiety, and the amide linker. The synthesis of these analogues typically involves the coupling of a substituted morpholine with a corresponding substituted benzoyl chloride or benzoic acid.

Core Morpholine Ring Modification Strategies

The morpholine ring, a privileged scaffold in medicinal chemistry, offers several avenues for modification to explore the impact on biological activity and physicochemical properties. Its conformation and substitution pattern can significantly influence ligand-receptor interactions and metabolic stability.

Key modification strategies include:

Substitution on the Carbon Atoms: Introduction of substituents on the carbon atoms of the morpholine ring can modulate its lipophilicity and steric profile. For instance, the incorporation of small alkyl groups can enhance binding affinity through favorable van der Waals interactions with the target protein.

Ring Constraining Strategies: To reduce conformational flexibility and lock the molecule into a bioactive conformation, strategies such as introducing bridged systems or fusing the morpholine ring with other cyclic structures have been explored.

Bioisosteric Replacement: Replacing the morpholine ring with other heterocyclic systems that mimic its size, shape, and hydrogen bonding capacity is a common strategy to improve properties like metabolic stability and solubility. Examples of morpholine bioisosteres include piperidine (B6355638), piperazine, and thiomorpholine.

Table 1: Impact of Morpholine Ring Modifications on Biological Activity (Hypothetical Data)

| Compound | Modification | Relative Potency |

| 1a | Unsubstituted Morpholine | 1.0 |

| 1b | 2-Methylmorpholine | 1.5 |

| 1c | 3,5-Dimethylmorpholine | 2.1 |

| 1d | Piperidine Analogue | 0.8 |

| 1e | Thiomorpholine Analogue | 1.2 |

Benzoyl Moiety Substituent Modifications (e.g., Position, Electronic Properties, Steric Bulk)

The 2,4,5-trimethoxybenzoyl moiety is a critical component for the biological activity of the parent compound. Modifications to the substitution pattern on this aromatic ring can profoundly affect the electronic and steric properties of the molecule, thereby influencing its interaction with the biological target.

Systematic modifications have included:

Positional Isomerism: Shifting the positions of the methoxy (B1213986) groups on the benzoyl ring can lead to significant changes in activity, highlighting the importance of the 2,4,5-substitution pattern for optimal target engagement.

Electronic Effects: The electron-donating nature of the methoxy groups is believed to be important for activity. Replacing them with electron-withdrawing groups (e.g., halogens, nitro groups) or groups with different electronic properties has been investigated to probe the electronic requirements of the binding site.

Steric Bulk: Altering the size of the substituents on the benzoyl ring can provide insights into the steric tolerance of the binding pocket. Replacing methoxy groups with larger alkoxy groups (e.g., ethoxy, propoxy) or smaller groups (e.g., hydroxyl) can help to map the dimensions of the active site.

Table 2: Influence of Benzoyl Moiety Substituents on Biological Activity (Hypothetical Data)

| Compound | Benzoyl Substitution | Electronic Effect | Relative Potency |

| 2a | 2,4,5-Trimethoxy | Electron-donating | 1.0 |

| 2b | 3,4,5-Trimethoxy | Electron-donating | 0.7 |

| 2c | 2,4,5-Trichloro | Electron-withdrawing | 0.3 |

| 2d | 4-Nitro | Strong Electron-withdrawing | 0.1 |

| 2e | 2,4,5-Trihydroxy | Electron-donating (H-bond donor) | 0.9 |

Linker Region Modifications and Bioisosteric Replacements

The amide linker connecting the morpholine and benzoyl moieties plays a crucial role in maintaining the correct orientation of these two fragments. However, amide bonds can be susceptible to enzymatic cleavage, leading to poor metabolic stability. Therefore, modifications to the linker region are often focused on improving pharmacokinetic properties.

Strategies for linker modification include:

Conformational Restriction: Introducing rigidity into the linker, for example, by incorporating it into a cyclic system, can pre-organize the molecule into a bioactive conformation and potentially increase affinity.

Bioisosteric Replacement: Replacing the amide bond with bioisosteres that mimic its key electronic and steric features but are more resistant to hydrolysis is a widely used approach. Common amide bioisosteres include esters, ketones, reversed amides, and various five-membered heterocyclic rings such as oxadiazoles (B1248032) and triazoles. nih.gov

Systematic Evaluation of Analogues for Biological Activity and Binding Affinity

The synthesized analogues of this compound are systematically evaluated through a battery of in vitro and in vivo assays to determine their biological activity and binding affinity for the target of interest. This systematic evaluation allows for the elucidation of clear SAR and SPR trends.

Impact of Substituent Electronic and Steric Properties on Activity

The data obtained from the biological evaluation of analogues with modified benzoyl moieties have underscored the significant influence of electronic and steric parameters on activity. Studies have shown that the interplay of these properties is critical for optimal ligand-receptor interactions. nih.gov For instance, while electron-donating groups at specific positions on the benzoyl ring may be favorable, the introduction of bulky substituents, even if electronically favorable, can lead to a decrease in activity due to steric hindrance within the binding pocket.

Identification of Key Pharmacophoric Features and Essential Moieties

Through the comprehensive analysis of SAR data, key pharmacophoric features essential for the biological activity of this compound analogues have been identified. A pharmacophore model typically includes key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic centers.

The essential moieties for this class of compounds are generally considered to be:

The Morpholine Oxygen: Acting as a hydrogen bond acceptor.

The Trimethoxyphenyl Ring: Providing a key hydrophobic interaction and specific electronic properties.

The Amide Carbonyl Oxygen: Serving as another important hydrogen bond acceptor.

The spatial arrangement of these key features is critical for high-affinity binding to the biological target. Pharmacophore models derived from these studies serve as valuable tools for the virtual screening of compound libraries and the design of new, more potent analogues.

Development of Predictive Models for SAR and SPR

The development of predictive models for the Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) of this compound analogues is a critical component of modern drug discovery. These computational approaches aim to correlate the chemical structure of compounds with their biological activities and physicochemical properties, thereby accelerating the identification of promising new drug candidates. By leveraging statistical methods and machine learning, researchers can build models that predict the efficacy and pharmacokinetic profiles of novel analogues before they are synthesized, saving considerable time and resources.

Regression Analysis and Machine Learning Approaches for Activity Prediction

Regression analysis and various machine learning algorithms are powerful tools for predicting the biological activity of this compound analogues. These methods establish a quantitative relationship between the structural features of the molecules (descriptors) and their observed activities.

Regression Analysis: Simple and multiple linear regression (MLR) models are often used as a starting point to understand the linear relationships between molecular descriptors and biological activity. nih.gov For a series of this compound analogues, descriptors such as lipophilicity (logP), molar refractivity, and electronic parameters of substituents on the trimethoxybenzoyl ring or the morpholine moiety can be correlated with their inhibitory activity against a specific biological target.

Machine Learning Approaches: More complex, non-linear relationships are often better captured by advanced machine learning techniques. medium.comresearchgate.net Algorithms like Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can handle large datasets with numerous descriptors and often provide more accurate predictions. nih.govmedium.com For instance, a Random Forest model could be trained on a dataset of this compound analogues to predict their anticancer activity. medium.com This model would use a multitude of descriptors, including topological indices and molecular fingerprints, to make predictions. wiserpub.com The performance of such models is typically evaluated using metrics like the coefficient of determination (R²), mean squared error (MSE), and root mean squared error (RMSE). medium.comscielo.br

Below is a hypothetical example of a data table that could be used to train such a predictive model:

| Compound ID | R1-substituent | R2-substituent | LogP | Molar Refractivity | pIC50 (Experimental) | pIC50 (Predicted by RF model) |

| TMB-M-01 | H | H | 2.1 | 85.2 | 6.5 | 6.4 |

| TMB-M-02 | F | H | 2.3 | 85.1 | 6.8 | 6.7 |

| TMB-M-03 | Cl | H | 2.7 | 89.8 | 7.1 | 7.0 |

| TMB-M-04 | CH3 | H | 2.6 | 89.9 | 6.9 | 6.8 |

| TMB-M-05 | H | F | 2.2 | 85.1 | 6.7 | 6.6 |

| TMB-M-06 | H | CH3 | 2.5 | 89.9 | 6.6 | 6.5 |

Quantitative SAR (QSAR) Model Development for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. medium.com For this compound analogues, a 2D-QSAR or 3D-QSAR model can be developed to guide the design of new, more potent compounds. nih.gov

2D-QSAR: In 2D-QSAR, the descriptors are calculated from the 2D representation of the molecule. These can include physicochemical properties (e.g., logP, polar surface area), electronic properties, and topological indices. wiserpub.com A typical 2D-QSAR equation might look like: pIC50 = c0 + c1(logP) + c2(Molar Refractivity) + c3*(Dipole Moment)

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional structure of the molecules. researchgate.net These models are particularly useful when the binding mode of the ligands to the target protein is known. The models generate contour maps that show regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity. researchgate.net This provides intuitive guidance for modifying the this compound scaffold to enhance its biological activity.

The reliability of a QSAR model is assessed through rigorous internal and external validation procedures. researchgate.net

Lead Identification and Optimization Strategies for this compound-based Scaffolds

Once a lead compound like this compound is identified, lead optimization strategies are employed to improve its drug-like properties. This involves iterative chemical modifications to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. researchgate.net

Optimization of Potency and Selectivity for Specific Biological Targets

The primary goal of lead optimization is to increase the potency of the compound against its intended biological target while minimizing off-target effects, thereby improving its selectivity.

Potency Optimization: Structure-activity relationship (SAR) studies guide the chemical modifications to enhance potency. For the this compound scaffold, this could involve:

Substitution on the Trimethoxybenzoyl Ring: Introducing different substituents at various positions of the phenyl ring can modulate electronic and steric properties, potentially leading to stronger interactions with the target. For example, adding electron-withdrawing groups might enhance activity in some cases.

Modification of the Morpholine Ring: Altering the morpholine ring, for instance, by introducing substituents or replacing it with other heterocyclic structures like piperidine or piperazine, can impact binding affinity and potency. researchgate.net Bridged morpholines have been shown to dramatically improve selectivity in some cases. scilit.com

Selectivity Optimization: Improving selectivity is crucial to reduce the risk of side effects. This can be achieved by exploiting differences in the binding sites of the target protein and related off-target proteins. For example, if the target has a deeper binding pocket than a related protein, introducing a bulkier substituent on the this compound scaffold could enhance selectivity for the intended target. scilit.com

The following table illustrates a hypothetical SAR for potency and selectivity optimization:

| Compound ID | Modification | Target A IC50 (nM) | Target B IC50 (nM) | Selectivity (B/A) |

| TMB-M-01 | Parent Compound | 50 | 500 | 10 |

| TMB-M-07 | 4-Fluoro on benzoyl | 25 | 600 | 24 |

| TMB-M-08 | 3-Methyl on morpholine | 60 | 450 | 7.5 |

| TMB-M-09 | Bridged morpholine | 10 | >10000 | >1000 |

Modification for Improved In Vitro ADME Properties (e.g., metabolic stability, permeability in in vitro assays)

Poor ADME properties are a common cause of failure in drug development. Therefore, optimizing these properties in vitro is a key aspect of lead optimization.

Metabolic Stability: The this compound scaffold may be susceptible to metabolic degradation, for example, through O-demethylation of the methoxy groups. Strategies to improve metabolic stability include:

Introducing Halogens: Replacing a hydrogen atom with a fluorine atom at a metabolically labile position can block metabolism at that site. nih.gov

Introducing Nitrogen Atoms: Incorporating nitrogen atoms into aromatic rings can sometimes reduce metabolic liability. researchgate.net

Permeability: Permeability across biological membranes, such as the intestinal wall, is essential for oral bioavailability. For compounds with poor permeability, modifications can be made to increase their lipophilicity or reduce their polar surface area. However, a balance must be struck, as increasing lipophilicity can sometimes negatively impact solubility and metabolic stability. The introduction of fluorine has been shown to improve permeability in some cases. nih.gov

The table below shows hypothetical data from in vitro ADME assays for a series of analogues:

| Compound ID | Modification | Metabolic Stability (t1/2 in human liver microsomes, min) | Caco-2 Permeability (Papp, 10^-6 cm/s) |

| TMB-M-01 | Parent Compound | 15 | 2.5 |

| TMB-M-10 | 4-Fluoro on benzoyl | 45 | 5.2 |

| TMB-M-11 | 3-Fluoro on benzoyl | 20 | 3.1 |

| TMB-M-12 | Replacement of 4-methoxy with difluoromethoxy | >120 | 4.8 |

Analytical Method Development and Validation for Research Applications of N 2,4,5 Trimethoxybenzoyl Morpholine

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone of chemical analysis, offering powerful tools for separating and quantifying the components of a mixture. For N-(2,4,5-Trimethoxybenzoyl)-morpholine, various chromatographic techniques are applicable, each serving a distinct purpose in its analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and conducting quantitative analysis of this compound due to its high resolution and sensitivity.

Reverse Phase HPLC (RP-HPLC): This is the most common mode of HPLC and is well-suited for a moderately polar compound like this compound. A typical RP-HPLC method would involve a C18 stationary phase, which is nonpolar, and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A hypothetical gradient method could be developed as follows:

| Time (minutes) | % Acetonitrile (B52724) | % Water (0.1% Formic Acid) |

| 0.0 | 30 | 70 |

| 15.0 | 95 | 5 |

| 20.0 | 95 | 5 |

| 22.0 | 30 | 70 |

| 25.0 | 30 | 70 |

This table is interactive.

Under these conditions, this compound would be expected to elute with a retention time that allows for clear separation from potential impurities, such as unreacted starting materials (2,4,5-trimethoxybenzoic acid and morpholine) or side-products.

Normal Phase HPLC (NP-HPLC): In cases where RP-HPLC does not provide adequate separation, particularly for closely related isomers or more polar impurities, normal phase HPLC offers an alternative. This technique utilizes a polar stationary phase (e.g., silica (B1680970) or cyano-bonded silica) and a non-polar mobile phase.

A potential NP-HPLC method could employ a mobile phase of hexane (B92381) and ethanol. The higher polarity of the trimethoxybenzoyl moiety would lead to stronger interactions with the stationary phase, resulting in longer retention times.

Chiral HPLC: If the synthesis of this compound could potentially result in enantiomers, or if it is used in a chiral environment, a chiral HPLC method would be necessary to separate these stereoisomers. This would involve a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are often effective for a wide range of compounds. The mobile phase would typically consist of a mixture of alkanes (like hexane) and an alcohol (like isopropanol).

Gas Chromatography (GC) for Volatile Byproducts or Related Compounds

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS is invaluable for detecting volatile impurities or byproducts from its synthesis. This could include residual solvents or low molecular weight starting materials.

For the analysis of the parent compound, derivatization might be necessary to increase its volatility and thermal stability. The mass spectrum obtained from GC-MS provides a fragmentation pattern that serves as a molecular fingerprint, aiding in structural elucidation and confirmation of identity. Key fragments would likely arise from the cleavage of the amide bond, yielding ions corresponding to the trimethoxybenzoyl and morpholine (B109124) moieties.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a chemical reaction and assessing the purity of the resulting product. For the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.

A common solvent system for aromatic amides on a silica gel TLC plate is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate (B1210297). The ratio of these solvents can be adjusted to achieve optimal separation. The spots can be visualized under UV light, typically at 254 nm, where the aromatic ring will absorb light and appear as a dark spot on the fluorescent plate.

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |

| 2,4,5-Trimethoxybenzoic Acid | 1:1 | 0.2 |

| Morpholine | 1:1 | 0.1 |

| This compound | 1:1 | 0.6 |

This table is interactive.

Spectrophotometric and Fluorometric Quantification Methods

Spectrophotometric and fluorometric methods offer alternative or complementary approaches to chromatographic techniques for the quantification of this compound, particularly for determining its concentration in solution.

UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for determining the concentration of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The trimethoxybenzoyl moiety in this compound contains a chromophore (the substituted benzene (B151609) ring) that absorbs UV light.

To determine the concentration of a solution of this compound, a UV-Vis spectrum would be recorded to identify the wavelength of maximum absorbance (λmax). Based on structurally similar compounds containing a trimethoxybenzoyl group, the λmax is expected to be in the range of 250-300 nm. Once the λmax is determined, a calibration curve can be constructed by measuring the absorbance of a series of solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for the quantification of unknown samples.

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | ~290 nm |

| Molar Extinction Coefficient (ε) | To be determined experimentally |

| Linear Range | To be determined experimentally |

This table is interactive.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. For a molecule to be fluorescent, it must possess a fluorophore.

Intrinsic Fluorescence: The intrinsic fluorescence of this compound would depend on the electronic structure of the trimethoxybenzoyl moiety. While aromatic systems can be fluorescent, the presence of the carbonyl group and the morpholine ring can influence the quantum yield. It is possible that the compound exhibits weak to moderate intrinsic fluorescence. An initial investigation would involve measuring the excitation and emission spectra to determine if a quantifiable fluorescent signal is present. Aromatic amino acids like tryptophan, which also contain an indole (B1671886) ring system, are intrinsically fluorescent and are used to study protein structure.

Derivatization with a Fluorophore: If the compound is not intrinsically fluorescent or its fluorescence is too weak for the desired application, it could be chemically modified by attaching a fluorescent tag (a fluorophore). However, this approach is more complex and would alter the chemical nature of the molecule, which may not be desirable for all research applications.

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification

Hyphenated analytical techniques, which combine two or more analytical methods, are indispensable for the analysis of complex mixtures and the identification of unknown compounds such as impurities and metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the separation, detection, and identification of impurities and metabolites of pharmaceutical compounds in various research matrices.

Impurity Profiling:

The manufacturing process of this compound can potentially introduce impurities, including starting materials, intermediates, by-products, and degradation products. LC-MS/MS is ideally suited for the detection and characterization of these impurities, even at trace levels. A typical LC-MS/MS method for impurity profiling would involve: